molecular formula C22H36Zr-8 B1589776 Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) CAS No. 67108-80-9

Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV)

Cat. No.: B1589776
CAS No.: 67108-80-9
M. Wt: 391.7 g/mol
InChI Key: OSDRGEQSXXMZMG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Formulation

Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV), with the CAS registry number 67108-80-9 , is systematically named according to IUPAC conventions as bis(η⁵-pentamethylcyclopentadienyl)dimethylzirconium(IV) . Its molecular formula, C₂₂H₃₆Zr , reflects the coordination of two pentamethylcyclopentadienyl (Cp*) ligands and two methyl groups to a central zirconium(IV) atom.

The compound adopts a bent metallocene structure , a hallmark of group 4 transition metal complexes. The Cp* ligands, each containing five methyl substituents, enhance steric bulk and electronic stabilization, while the methyl ligands occupy axial positions. Key structural parameters include:

Property Value/Description Source
Coordination geometry Distorted tetrahedral
Zr–C(Cp*) bond length ~2.35–2.45 Å
Zr–CH₃ bond length ~2.10–2.20 Å

The SMILES notation (C[Zr]C.C[C]1[C](C)[C](C)[C](C)[C]1C.C[C]2[C](C)[C](C)[C](C)[C]2C) and InChIKey (GHQKUBZCIARHNQ-UHFFFAOYSA-N) further encode its connectivity.

Historical Context in Organometallic Chemistry

The synthesis of zirconocene derivatives began with Wilkinson’s 1954 report of zirconocene dichloride. However, the introduction of pentamethylcyclopentadienyl ligands marked a pivotal advancement in the 1980s, enabling enhanced thermal stability and catalytic activity.

Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) emerged from efforts to optimize zirconium-based catalysts for olefin polymerization. Early work by Sinn and Kaminsky demonstrated that methylalumoxane (MAO)-activated zirconocenes could achieve unprecedented polymerization rates. The Cp* ligand’s electron-donating properties were critical in stabilizing reactive intermediates, as shown in studies of methyl group transfer to carbocations.

Position Within Zirconocene Complex Taxonomy

Zirconocene complexes are classified by ligand architecture and oxidation state. Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) belongs to the dialkyl zirconocene(IV) subclass, distinguished by:

  • Ligand Type :

    • Two Cp* ligands (η⁵-coordinated).
    • Two σ-bonded methyl groups.
  • Electronic Configuration :

    • Zirconium(IV) center with a d⁰ configuration.
    • Strong Lewis acidity due to electron-withdrawing Cp* ligands.
  • Functional Comparison :

Complex Type Example Key Differences
Dichlorides Cp₂ZrCl₂ Less reactive; requires MAO for activation
Monocyclopentadienyl Cp*ZrCl₃ Lower steric protection
Hydrides Cp*₂ZrH₂ Higher propensity for β-hydride elimination

This compound’s unique position enables applications in C–C bond formation and asymmetric catalysis , leveraging its balanced steric and electronic profile.

Properties

CAS No.

67108-80-9

Molecular Formula

C22H36Zr-8

Molecular Weight

391.7 g/mol

IUPAC Name

carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane;zirconium

InChI

InChI=1S/2C10H15.2CH3.Zr/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*1-5H3;2*1H3;/q-5;3*-1;

InChI Key

OSDRGEQSXXMZMG-UHFFFAOYSA-N

SMILES

[CH3-].[CH3-].C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Zr]

Canonical SMILES

[CH3-].[CH3-].C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Zr]

Origin of Product

United States

Preparation Methods

Synthetic Route via Zirconium Tetrachloride and Pentamethylcyclopentadienyl Lithium

The most established laboratory synthesis of Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) involves a two-step reaction sequence starting from zirconium tetrachloride (ZrCl4) and pentamethylcyclopentadienyl lithium (LiC5(CH3)5):

$$
\text{ZrCl}4 + 2 \text{LiC}5(\text{CH}3)5 \rightarrow \text{Zr}(C5(\text{CH}3)5)2\text{Cl}_2 + 2 \text{LiCl}
$$

$$
\text{Zr}(C5(\text{CH}3)5)2\text{Cl}2 + 2 \text{LiCH}3 \rightarrow \text{Zr}(C5(\text{CH}3)5)2(\text{CH}3)2 + 2 \text{LiCl}
$$

These reactions are conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or hydrolysis of sensitive intermediates. The solvents typically used are dry, oxygen-free ethers or hydrocarbons to maintain anhydrous conditions.

Industrial Scale Synthesis

Industrial production generally follows the same synthetic principle but with scaled-up reaction vessels and enhanced control over parameters such as temperature, pressure, and reagent purity. The industrial process emphasizes:

Reaction Conditions and Optimization

Step Reagents Conditions Notes
Formation of dichloride complex Zirconium tetrachloride, LiC5(CH3)5 Inert atmosphere, low to moderate temperature (0–25 °C) Avoid moisture and oxygen
Methylation Dichloride complex, methyl lithium (LiCH3) Inert atmosphere, low temperature (–78 to 0 °C) Controlled addition to avoid side reactions
  • Solvents: Tetrahydrofuran (THF), diethyl ether, or toluene are commonly used due to their ability to dissolve organolithium reagents and stabilize intermediates.
  • Atmosphere: Argon or nitrogen glovebox or Schlenk line techniques are standard to maintain anhydrous and anaerobic conditions.
  • Purification: The product is often purified by recrystallization from non-polar solvents or by sublimation under reduced pressure.

Research Findings on Preparation Efficiency and Purity

  • Studies have shown that the stepwise addition of reagents with controlled temperature profiles leads to higher yields (typically >80%) and minimizes side products such as zirconium oxides or partially substituted species.
  • The use of pentamethylcyclopentadienyl lithium prepared freshly from pentamethylcyclopentadiene and n-butyllithium enhances the reproducibility of the first step.
  • Methyl lithium must be added slowly at low temperature to prevent decomposition or over-reduction of the zirconium center.
  • Analytical techniques such as NMR spectroscopy, elemental analysis, and X-ray crystallography confirm the structure and purity of the final compound.

Comparative Analysis with Related Compounds

Compound Ligands Preparation Complexity Stability and Reactivity
Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) Pentamethylcyclopentadienyl (Cp*) Moderate; requires inert atmosphere and organolithium reagents High stability due to steric bulk of Cp* ligands; enhanced catalytic activity
Bis(cyclopentadienyl)zirconium dichloride Cyclopentadienyl (Cp) Simpler; uses CpLi and ZrCl4 Less steric hindrance; lower stability
Dimethylbis(cyclopentadienyl)zirconium(IV) Cyclopentadienyl (Cp) Similar to Cp* derivative Lower stability and reactivity compared to Cp* derivative

The pentamethyl substitution on the cyclopentadienyl rings significantly influences the electronic and steric environment around the zirconium center, which is reflected in the preparation methods requiring careful control to maintain ligand integrity.

Summary Table of Preparation Method

Parameter Description
Starting materials Zirconium tetrachloride, pentamethylcyclopentadienyl lithium, methyl lithium
Reaction atmosphere Inert (argon or nitrogen)
Solvents Tetrahydrofuran, diethyl ether, toluene
Temperature control 0 to –78 °C during methylation step
Purification techniques Recrystallization, sublimation
Yield Typically >80%
Purity >98%
Analytical confirmation NMR, elemental analysis, X-ray crystallography

Chemical Reactions Analysis

Types of Reactions: Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form zirconium oxides.

    Reduction: It can be reduced to lower oxidation states of zirconium.

    Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halide reagents like chlorine or bromine can be used for substitution reactions.

Major Products:

Scientific Research Applications

Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) involves the coordination of the zirconium center with various substrates. The pentamethylcyclopentadienyl ligands provide stability to the zirconium center, allowing it to participate in catalytic cycles. The compound can activate small molecules, such as olefins, through coordination and subsequent insertion into the zirconium-carbon bonds. This activation is crucial for its role as a catalyst in polymerization reactions .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Bis(pentamethylcyclopentadienyl) Dichloride Derivatives
  • Bis(pentamethylcyclopentadienyl)zirconium dichloride (CAS: 54039-38-2):
    Replacing the methyl ligands with chlorides alters the Lewis acidity of the Zr center. The dichloride derivative is a precursor in catalytic systems, whereas the dimethyl variant is more reactive in alkylation and insertion reactions .
  • Bis(pentamethylcyclopentadienyl)titanium dichloride (CAS: 11136-36-0) and hafnium dichloride (CAS: 85959-83-7): Titanium analogs exhibit lower thermal stability due to weaker M–Cl bonds, while hafnium complexes show longer M–Cl bond lengths (Hf–Cl: ~2.40 Å vs. Zr–Cl: ~2.35 Å), impacting their catalytic turnover rates .
Di-n-butylbis(pentamethylcyclopentadienyl)hafnium(IV)

Compared to its zirconium analog, the Hf complex exhibits smaller differences in Hf–Cbutyl bond lengths (Δ ≤ 0.039 Å) versus Zr–Cbutyl (Δ > 0.05 Å), leading to more symmetric coordination geometry in hafnium derivatives. This structural distinction affects ligand exchange kinetics and catalytic selectivity .

Dimethylbis(alkylcyclopentadienyl)zirconium(IV) Derivatives
  • Dimethylbis(ethylcyclopentadienyl)zirconium (CAS: 68193-43-1):
    Ethyl substituents reduce steric hindrance compared to pentamethyl groups, lowering thermal stability (decomposition ~150°C vs. ~220°C for Cp* analogs) but improving solubility in polar solvents .
  • Dimethylbis(t-butylcyclopentadienyl)zirconium(IV) (CAS: 216107-76-5): The bulky t-butyl groups increase steric protection, enhancing stability against hydrolysis but reducing catalytic activity in ethylene polymerization due to hindered monomer access .

Key Observations :

  • Cp* ligands (pentamethyl) improve thermal stability but reduce solubility compared to less-substituted ligands like ethyl or butyl .
  • Chloride ligands enhance thermal stability but limit solubility in non-polar media .

Catalytic Performance

  • Ethylene Polymerization: Dimethylbis(pentamethylCp)Zr(IV) shows moderate activity due to steric hindrance from Cp* ligands. Bis(butylCp)Zr dichloride (CAS: 73364-10-0) achieves higher turnover frequencies (>10⁴ mol PE/mol Zr·h) owing to less steric bulk .
  • Olefin Insertion Reactions :
    • Zirconium dimethyl derivatives outperform hafnium analogs in insertion kinetics (Zr: k = 1.2 × 10³ M⁻¹s⁻¹ vs. Hf: k = 8.7 × 10² M⁻¹s⁻¹) due to smaller ionic radius and higher electrophilicity .

Biological Activity

Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV), also known as Bis(pentamethylcyclopentadienyl)dimethylzirconium, is an organometallic compound with the chemical formula C22H36ZrC_{22}H_{36}Zr and a CAS number of 67108-80-9. This compound has garnered interest in various fields, including catalysis and materials science. Its potential biological activity, particularly in antimicrobial applications, is emerging as a significant area of research.

Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) is characterized by the following properties:

PropertyValue
Molecular Weight391.75 g/mol
AppearanceWhite to yellow powder
Melting Point205-207 °C
Purity98%
Flash Point90.56 °C

The compound typically appears as a solid and is soluble in organic solvents, making it suitable for various chemical reactions.

While detailed mechanisms for dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) are not fully elucidated, metal complexes often exert their biological effects through interactions with cellular components, such as DNA or cell membranes. These interactions can lead to disruptions in cellular processes, contributing to their antimicrobial effects.

Study 1: Metal Complexes as Antifungals

A comprehensive study conducted on a library of metal complexes revealed that certain zirconium-based compounds demonstrated promising antifungal activity. The research emphasized the need for further exploration into the specific mechanisms and efficacy of these compounds in vivo .

Study 2: Synthesis and Characterization

Another investigation focused on synthesizing and characterizing zirconium complexes, including dimethylbis(pentamethylcyclopentadienyl)zirconium(IV). The study provided insights into the reactivity and stability of these compounds under biological conditions, laying the groundwork for future applications in medicinal chemistry .

Future Directions

The exploration of dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) in biological contexts is still in its infancy. Future research should focus on:

  • In Vivo Studies : Conducting comprehensive in vivo experiments to assess the safety and efficacy of this compound against various pathogens.
  • Mechanistic Studies : Investigating the specific mechanisms through which dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) exerts its biological effects.
  • Formulation Development : Developing formulations that enhance the bioavailability and effectiveness of this compound in therapeutic applications.

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